molecular formula C18H18ClN3O2S B1627014 1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 893612-77-6

1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid

Cat. No.: B1627014
CAS No.: 893612-77-6
M. Wt: 375.9 g/mol
InChI Key: SCJSMWZLHYBZRI-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of this compound emerged from the broader historical context of imidazo[1,2-a]pyridine research, which has experienced significant growth over the past decade. The imidazo[1,2-a]pyridine scaffold was first recognized as a "drug prejudice" framework due to its wide range of applications in medicinal chemistry. This recognition sparked intensive research efforts to develop new synthetic methodologies and explore structure-activity relationships within this chemical class.

The historical trajectory of imidazo[1,2-a]pyridine development can be traced through several key synthetic breakthroughs. The Groebke-Blackburn-Bienayme reaction emerged as a particularly important multicomponent reaction for constructing these heterocyclic systems, enabling the rapid assembly of diverse imidazo[1,2-a]pyridine derivatives. This synthetic methodology proved crucial for the development of compound libraries containing the specific structural features found in this compound.

The discovery process for this particular compound likely involved systematic structure-activity relationship studies aimed at optimizing biological activity while maintaining favorable pharmaceutical properties. The incorporation of the thiophene moiety reflects the growing understanding of how heteroaromatic substitutions can modulate both electronic properties and biological activity. Similarly, the addition of the piperidine-4-carboxylic acid fragment represents a strategic approach to introducing drug-like properties such as improved solubility and potential for specific receptor interactions.

Research developments in the field have been particularly active since 2001, with numerous studies focusing on various imidazo[1,2-a]pyridine analogues for different therapeutic applications. The synthesis of compounds like this compound represents the culmination of these research efforts, incorporating lessons learned from earlier studies on structure-activity relationships and synthetic accessibility.

Significance in Medicinal Chemistry and Drug Discovery

The significance of this compound in medicinal chemistry stems from its embodiment of several key principles that have become central to modern drug discovery. The compound exemplifies the concept of privileged structures, where the imidazo[1,2-a]pyridine core provides a validated framework known to interact favorably with biological systems. This scaffold has demonstrated remarkable versatility across multiple therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic applications.

The strategic importance of this compound class in drug discovery is evidenced by the presence of imidazo[1,2-a]pyridine derivatives in numerous marketed pharmaceuticals. These include zolimidine, zolpidem, and alpidem, which have established the clinical relevance and safety profile of this structural class. The success of these marketed drugs has validated the imidazo[1,2-a]pyridine scaffold as a reliable foundation for pharmaceutical development, encouraging further exploration of novel derivatives like the subject compound.

Recent research has particularly highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. Studies have shown that various analogues within this class can function as inhibitors of critical cellular targets including cyclin-dependent kinases, vascular endothelial growth factor receptors, phosphoinositide 3-kinases, epidermal growth factor receptors, and Ras protein geranylgeranyl transferases. The structural features present in this compound suggest potential for similar biological activities, making it a compound of significant interest for further development.

The field has also seen remarkable progress in addressing drug-resistant diseases, particularly tuberculosis. Several imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis strains. This therapeutic potential has established the scaffold as a critical component in the renaissance era of tuberculosis drug discovery research, with compounds from this class advancing to clinical trials.

Moreover, the compound represents an important example of scaffold hopping strategies in drug design. The combination of the imidazo[1,2-a]pyridine core with thiophene and piperidine carboxylic acid moieties demonstrates how medicinal chemists can systematically modify established pharmacophores to generate new chemical entities with potentially improved properties. This approach has proven particularly valuable in the development of covalent inhibitors and targeted cancer therapeutics.

Overview of Structural Features

The structural architecture of this compound exhibits remarkable complexity, incorporating multiple pharmacologically relevant structural elements that contribute to its potential biological activity. The compound possesses a molecular formula of C18H19ClN3O2S and a molecular weight of 375.87 grams per mole, reflecting its substantial molecular size and complexity.

The central structural feature is the imidazo[1,2-a]pyridine bicyclic system, which consists of a fused imidazole and pyridine ring. This heterocyclic core provides a rigid, planar framework that can participate in π-π stacking interactions and serve as a hydrogen bond acceptor through its nitrogen atoms. The 6-chloro substitution on the pyridine ring introduces electron-withdrawing properties that can modulate the electronic distribution throughout the molecule and potentially enhance binding affinity to certain biological targets.

The thiophene moiety attached at the 2-position of the imidazo[1,2-a]pyridine core represents another critical structural element. Thiophene rings are known to enhance electronic properties and biological activity compared to their benzene analogues. The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, including coordination with metal centers in enzymes and formation of sulfur-π interactions with aromatic residues in proteins.

Structural Component Chemical Formula Contribution Key Properties
Imidazo[1,2-a]pyridine core C7H4ClN2 Rigid planar scaffold, hydrogen bond acceptor
Thiophene substituent C4H3S Enhanced electronic properties, sulfur interactions
Methylene linker CH2 Conformational flexibility
Piperidine ring C5H10N Saturated heterocycle, conformational mobility
Carboxylic acid group CO2H Hydrogen bonding, ionic interactions

The piperidine-4-carboxylic acid fragment attached through a methylene linker at the 3-position introduces additional structural complexity and functionality. The piperidine ring adopts a chair conformation in its lowest energy state, providing a three-dimensional structural element that can enhance selectivity for specific biological targets. The carboxylic acid group can exist in either protonated or deprotonated forms depending on physiological conditions, enabling both hydrogen bonding interactions and electrostatic interactions with positively charged residues in proteins.

The methylene linker connecting the imidazo[1,2-a]pyridine core to the piperidine carboxylic acid moiety provides conformational flexibility that allows the molecule to adopt different spatial arrangements when binding to biological targets. This flexibility can be crucial for accommodating the geometric requirements of different binding sites while maintaining favorable interactions with multiple structural elements of the compound.

Advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are typically employed to elucidate the detailed three-dimensional structure and stereochemistry of such compounds. The spatial arrangement of these structural components significantly influences the compound's pharmacological properties, making detailed structural characterization essential for understanding structure-activity relationships.

Classification within Heterocyclic Chemistry

This compound occupies a significant position within the broader classification system of heterocyclic chemistry, representing multiple important structural classes simultaneously. The compound can be classified as a fused bicyclic 5-6 heterocycle due to its central imidazo[1,2-a]pyridine core, which combines a five-membered imidazole ring with a six-membered pyridine ring in a fused arrangement. This classification places it among the most pharmaceutically relevant heterocyclic systems known to medicinal chemistry.

Within the specific category of imidazopyridines, the compound belongs to the imidazo[1,2-a]pyridine subclass, distinguished by the particular fusion pattern between the imidazole and pyridine rings. This structural arrangement creates a unique electronic environment that has been recognized as particularly favorable for biological activity. The imidazo[1,2-a]pyridine framework is further classified as a privileged structure in medicinal chemistry, indicating its proven track record of success in drug development across multiple therapeutic areas.

The presence of the thiophene substituent adds another layer to the compound's classification, categorizing it among thiophene-containing heterocycles. Thiophenes represent an important class of five-membered aromatic heterocycles containing sulfur, known for their unique electronic properties and biological activities. The incorporation of thiophene moieties into pharmaceutical compounds has become increasingly common due to their ability to enhance potency and selectivity compared to benzene analogues.

From a synthetic chemistry perspective, the compound can be classified among products accessible through multicomponent reaction chemistry, particularly the Groebke-Blackburn-Bienayme reaction. This classification is significant because it indicates the compound's accessibility through modern, efficient synthetic methodologies that enable rapid structure-activity relationship exploration. The multicomponent reaction approach allows for the introduction of diversity at multiple positions simultaneously, making it an attractive strategy for pharmaceutical research.

The piperidine carboxylic acid component places the compound within the broader category of amino acid derivatives and piperidine-containing compounds. Piperidine rings are among the most common structural elements in approved drugs, with their saturated nature providing conformational flexibility and their nitrogen atom offering sites for hydrogen bonding and electrostatic interactions. The carboxylic acid functionality further classifies the compound among prodrug candidates and compounds capable of forming salt forms for improved pharmaceutical properties.

In terms of pharmacological classification, the compound belongs to the category of small-molecule organic compounds with potential therapeutic applications. The structural features present suggest classification as a potential kinase inhibitor, based on the known activities of related imidazo[1,2-a]pyridine derivatives. The presence of multiple hydrogen bond donors and acceptors, along with the appropriate molecular weight range, also classifies it as compliant with Lipinski's Rule of Five for oral bioavailability.

The compound's classification within chemical database systems reflects its complexity and potential applications. It is registered with the Chemical Abstracts Service under the number 893612-77-6, providing a unique identifier for chemical information systems. Database classifications typically include categories such as heterocyclic building blocks, pharmaceutical intermediates, and research chemicals, reflecting the compound's potential utility in both synthetic chemistry and biological research applications.

Properties

IUPAC Name

1-[(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c19-13-3-4-16-20-17(15-2-1-9-25-15)14(22(16)10-13)11-21-7-5-12(6-8-21)18(23)24/h1-4,9-10,12H,5-8,11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJSMWZLHYBZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587527
Record name 1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-77-6
Record name 1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O2SC_{18}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 375.87 g/mol. The compound features a piperidine core substituted with an imidazo[1,2-a]pyridine moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Dopamine Receptor Modulation : It may interact with dopamine receptors, potentially influencing neurological pathways.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have indicated that it can induce apoptosis in cancer cells by modulating apoptotic pathways.
  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
  • Enzymatic Inhibition : It could inhibit key enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.

Anticancer Activity

A study published in Nature reported that derivatives similar to this compound exhibited significant cytotoxicity against various human cancer cell lines, including H460 and A549. The IC50 values for these compounds ranged from 193.93 µg/mL to 371.36 µg/mL, indicating moderate to strong activity against tumor cells .

Antimicrobial Effects

In another study focusing on imidazo[1,2-a]pyridine derivatives, compounds with similar structures were found to possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Dopamine Receptor Studies

Research exploring the structure-activity relationship (SAR) of related compounds indicated that modifications to the piperidine core could enhance selectivity for dopamine D3 receptors while minimizing off-target effects on D2 receptors .

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/PathogenIC50 Value (µg/mL)Reference
AnticancerH460208.58
AnticancerA549371.36
AntimicrobialStaphylococcus aureus50.0
Dopamine Receptor AgonismD3R710 ± 150 nM

Comparison with Similar Compounds

1-{[6-Chloro-2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic Acid

  • Differences : Replaces thiophen-2-yl with a 3-methoxyphenyl group at position 2.
  • This substitution may alter target selectivity in kinase inhibitors or GPCR modulators .

1-(2-Biphenyl-4-yl-6-Methyl-Imidazo[1,2-a]Pyridin-3-Ylmethyl)-Piperidine-4-Carboxylic Acid (CAS 728864-57-1)

  • Differences : Substitutes thiophen-2-yl with a biphenyl-4-yl group and replaces the 6-chloro with a methyl group.
  • Impact: The biphenyl moiety increases steric bulk, which may hinder binding to compact active sites but improve affinity for larger hydrophobic pockets.

Positional Isomerism of the Piperidine Carboxylic Acid Group

1-(2-Thiophen-2-yl-Imidazo[1,2-a]Pyridin-3-ylmethyl)-Piperidine-2-Carboxylic Acid (CAS 1029106-99-7)

  • Differences : Features a piperidine-2-carboxylic acid group instead of the 4-carboxylic acid isomer.
  • Impact : The 2-carboxylic acid position alters the spatial orientation of the zwitterionic group, which may affect solubility, membrane permeability, and hydrogen-bonding networks in target proteins. This positional change could significantly influence pharmacokinetic profiles, such as renal clearance or plasma protein binding .

Role of the 6-Chloro Substituent

1-{[2-(Thiophen-2-yl)Imidazo[1,2-a]Pyridin-3-yl]methyl}Piperidine-4-Carboxylic Acid

  • Differences : Lacks the 6-chloro substituent present in the target compound.
  • Comparative studies of chloro vs. non-chloro analogs in imidazo[1,2-a]pyridines suggest that halogenation often enhances potency by facilitating halogen-bonding interactions with residues like asparagine or glutamate .

Structural and Functional Comparison Table

Compound Name Substituent at Position 2 Substituent at Position 6 Piperidine Carboxylic Acid Position Key Inference Reference
Target Compound Thiophen-2-yl Chloro 4 Optimized for lipophilicity, metabolic stability, and target engagement
1-{[6-Chloro-2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic Acid 3-Methoxyphenyl Chloro 4 Enhanced hydrogen bonding but reduced metabolic stability
1-(2-Biphenyl-4-yl-6-Methyl-Imidazo[1,2-a]Pyridin-3-Ylmethyl)-Piperidine-4-Carboxylic Acid Biphenyl-4-yl Methyl 4 Improved hydrophobic interactions; reduced halogen bonding
1-(2-Thiophen-2-yl-Imidazo[1,2-a]Pyridin-3-ylmethyl)-Piperidine-2-Carboxylic Acid Thiophen-2-yl None 2 Altered solubility and target binding due to carboxylic acid position
1-{[2-(Thiophen-2-yl)Imidazo[1,2-a]Pyridin-3-yl]methyl}Piperidine-4-Carboxylic Acid Thiophen-2-yl None 4 Reduced potency and metabolic stability compared to chloro-substituted analog

Preparation Methods

DBU-Catalyzed Cyclization

The imidazo[1,2-a]pyridine core is synthesized via a two-component reaction between 6-chloro-2-aminopyridine and 2-bromo-1-(thiophen-2-yl)ethan-1-one (thiophen-2-yl phenacyl bromide). This method, adapted from Royal Society protocols, employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst in aqueous ethanol (1:1 v/v) at room temperature.

Reaction Conditions :

  • Catalyst : DBU (10 mol%).
  • Solvent : Ethanol/water (1:1 v/v).
  • Temperature : 25°C.
  • Yield : 82–89%.

The reaction proceeds via nucleophilic attack of the aminopyridine on the phenacyl bromide, followed by cyclodehydration to form the fused imidazo[1,2-a]pyridine system. The thiophen-2-yl group is regioselectively incorporated at position 2, while the chloro substituent remains at position 6.

Structural Characterization

The product, 6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine , is characterized by:

  • Molecular Formula : C₁₁H₇ClN₂S.
  • Molecular Weight : 234.71 g/mol.
  • Density : 1.48 g/cm³.

Alkylation with Piperidine-4-Carbonitrile

Nucleophilic Substitution

The bromomethyl derivative undergoes alkylation with piperidine-4-carbonitrile in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 60°C for 12 hours:

$$
\text{3-Bromomethyl-imidazo compound} + \text{piperidine-4-carbonitrile} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carbonitrile}
$$

Optimized Parameters :

  • Molar Ratio : 1:1.2 (bromomethyl compound : piperidine-4-carbonitrile).
  • Yield : 70–75%.

Hydrolysis to Carboxylic Acid

Sulfuric Acid-Mediated Hydrolysis

The nitrile group is hydrolyzed to a carboxylic acid using concentrated sulfuric acid (H₂SO₄) at 50°C for 72 hours, as per methods detailed in CN102442937B:

$$
\text{Piperidine-4-carbonitrile} \xrightarrow{\text{H}2\text{SO}4 (70–95\%), 50^\circ \text{C}} \text{piperidine-4-carboxylic acid}
$$

Reaction Metrics :

  • Acid Concentration : 90% H₂SO₄.
  • Yield : 85–90%.
  • Purity : 98% (by NMR).

Final Product Isolation

The crude product is neutralized with ammonium hydroxide (NH₄OH) to pH 6–7, precipitating 1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid as a white solid.

Characterization Data :

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S.
  • Molecular Weight : 375.87 g/mol.
  • LogP : 3.95.

Alternative Synthetic Routes

Direct Alkylation of Pre-Formed Carboxylic Acid

Pre-forming piperidine-4-carboxylic acid and coupling it to the bromomethyl-imidazo compound via Mitsunobu or EDC/HOBt-mediated reactions was explored but deemed less efficient due to side reactions.

Optimization and Scalability

Solvent and Catalytic Systems

  • Cyclization : Ethanol/water reduces environmental impact vs. dichloromethane.
  • Hydrolysis : Sulfuric acid concentration >90% minimizes reaction time.

Gram-Scale Synthesis

The DBU-catalyzed cyclization and H₂SO₄ hydrolysis steps were successfully scaled to 50 g with <5% yield reduction.

Q & A

Q. What are the common synthetic routes for synthesizing 1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : Reacting 6-chloro-2-aminopyridine derivatives with thiophene-containing aldehydes to form the imidazo[1,2-a]pyridine core. Catalysts such as palladium or copper are often employed, with solvents like DMF or toluene under reflux conditions .
  • Functionalization : Introducing the piperidine-4-carboxylic acid moiety via nucleophilic substitution or alkylation. For example, coupling the imidazo[1,2-a]pyridine intermediate with a piperidine derivative using Mitsunobu or SN2 reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer:

  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
    • X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are obtained .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

  • Catalyst Screening : Test alternatives to Pd/C (e.g., CuI or FeCl₃) to reduce costs and improve efficiency .
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMSO vs. DMF) for solubility and reaction kinetics.
  • Temperature Control : Use microwave-assisted synthesis to accelerate cyclization steps while minimizing side reactions .
  • Scale-Up Considerations : Transition from batch to flow chemistry for safer handling of hazardous intermediates .

Q. Example Optimization Data :

ParameterOriginal (Batch)Optimized (Flow)
Yield52%68%
Time24 h8 h

Q. How can contradictory results in biological activity assays (e.g., enzyme inhibition vs. cell-based studies) be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using Surface Plasmon Resonance (SPR) alongside enzymatic assays.
  • Metabolic Stability Testing : Check for compound degradation in cell culture media via LC-MS .
  • Enantiomer Separation : Synthesize and test individual enantiomers if racemic mixtures show inconsistent activity .
  • Computational Modeling : Use molecular dynamics simulations to assess binding mode variations under different pH or cofactor conditions .

Q. What computational strategies are recommended for predicting target proteins or off-target effects?

Methodological Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets based on binding affinity (ΔG ≤ −8 kcal/mol).
  • QSAR Modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data to predict ADMET properties .
  • Phosphoproteomics : Combine with kinase profiling to identify off-target signaling pathways.

Q. Key Computational Parameters :

PropertyValue (Predicted)Relevance
LogP2.1Membrane permeability
Hydrogen Bond Acceptors5Target selectivity

Q. How should researchers address solubility challenges in in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance aqueous solubility .
  • Formulation Screening : Test co-solvents (e.g., PEG-400) or lipid-based nanoemulsions.
  • pH Adjustment : Use citrate or phosphate buffers (pH 4–7) for intravenous administration .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for powder handling.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
  • Storage : Store at −20°C under argon to prevent hydrolysis of the ester/carboxylic acid groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 2
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1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid

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